molecular formula C12H14O4 B1580415 Benzyl ethyl malonate CAS No. 42998-51-6

Benzyl ethyl malonate

Cat. No.: B1580415
CAS No.: 42998-51-6
M. Wt: 222.24 g/mol
InChI Key: CGNOCUSLPSCMLL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Benzyl Ethyl Malonate is a compound that is primarily used in organic synthesis . It is particularly useful for two-carbon homologations, followed by debenzylation without saponification . The primary targets of this compound are alkyl halides, which it converts to carboxylic acids through the Malonic Ester Synthesis .

Mode of Action

The interaction of this compound with its targets involves a series of reactions known as the Malonic Ester Synthesis . This process includes the following steps :

Biochemical Pathways

The Malonic Ester Synthesis, which this compound participates in, is a key biochemical pathway. This pathway is involved in the conversion of alkyl halides to carboxylic acids . Additionally, the coenzyme A derivative of malonate, malonyl-CoA, is an important precursor in cytosolic fatty acid biosynthesis along with acetyl CoA .

Pharmacokinetics

Its physical properties such as boiling point (138-139 °c) and density (1087 g/mL at 25 °C) have been reported .

Result of Action

The result of this compound’s action is the conversion of alkyl halides to carboxylic acids . This conversion is significant in organic synthesis, particularly in the creation of compounds with the general structural formula .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the Malonic Ester Synthesis requires a strong base and must be carried out at very low temperature under strictly anhydrous conditions . Furthermore, the compound’s stability and efficacy can be affected by factors such as pH and the presence of other reactive substances.

Biochemical Analysis

Biochemical Properties

Benzyl ethyl malonate plays a significant role in biochemical reactions, particularly in the synthesis of amino acids and other organic compounds. It interacts with various enzymes, proteins, and biomolecules. For instance, it is involved in the malonic ester synthesis, where it undergoes deprotonation by a base to form an enolate ion, which then participates in nucleophilic substitution reactions . This compound also interacts with enzymes such as acetyl-CoA carboxylase, which converts acetyl-CoA to malonyl-CoA, a crucial step in fatty acid biosynthesis .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect membrane fluidity and transport properties in cells . Additionally, it can modulate the activity of organic cation transporters in renal brush-border membranes, impacting the uptake and distribution of other molecules within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form enolate ions that participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds . This compound also acts as a competitive inhibitor of succinate dehydrogenase, affecting the tricarboxylic acid (TCA) cycle and cellular respiration . Furthermore, it can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by factors such as temperature and pH. Studies have shown that the compound can undergo hydrolysis and decarboxylation, leading to the formation of various by-products . Long-term exposure to this compound can also result in changes in cellular function, including alterations in metabolic pathways and enzyme activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance metabolic processes and improve cellular function. At high doses, it may exhibit toxic effects, including inhibition of key enzymes and disruption of cellular homeostasis . Studies have shown that the compound can cause adverse effects such as liver and kidney damage at elevated concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, including fatty acid biosynthesis and the TCA cycle. It interacts with enzymes such as acetyl-CoA carboxylase and succinate dehydrogenase, influencing the production of malonyl-CoA and succinate, respectively . These interactions can affect metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s distribution is also affected by its solubility and the presence of other molecules that can facilitate or inhibit its transport.

Subcellular Localization

This compound is localized in different subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles . The compound’s localization within the cell can affect its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects.

Properties

IUPAC Name

3-O-benzyl 1-O-ethyl propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-2-15-11(13)8-12(14)16-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNOCUSLPSCMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340170
Record name Benzyl ethyl malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42998-51-6
Record name Benzyl ethyl malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is notable about the catalytic activity of sulfate-modified catalysts in the synthesis of benzyl ethyl malonate?

A1: The research article [] highlights the effectiveness of various sulfate-modified catalysts in the transesterification reaction of diethyl malonate with benzyl alcohol to produce this compound and dibenzyl malonate. While all tested catalysts (except S-Al2O3) demonstrated activity, S-ZrO2 and S-MC exhibited good percentage yields (70% and 73% respectively) of total transesterification products. Interestingly, S-CNTs showed 100% selectivity towards this compound formation. The study concluded that moderate strength acid sites on the catalysts play a crucial role in the transesterification process.

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